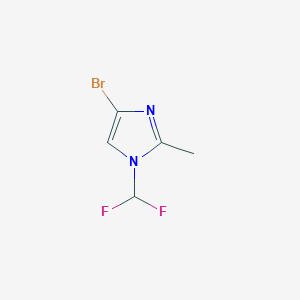

4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole

Description

4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is a substituted imidazole derivative characterized by:

- Bromine at the 4-position, enhancing electrophilic reactivity for further functionalization.

- Difluoromethyl group at the 1-position, introducing strong electron-withdrawing effects and metabolic stability.

- Methyl group at the 2-position, providing steric bulk and modulating electronic properties.

This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors. Its fluorinated substituents improve bioavailability and binding specificity compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-3-9-4(6)2-10(3)5(7)8/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBIYIQWSJZWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole typically involves the introduction of bromine and difluoromethyl groups into the imidazole ring. One common method is the bromination of 1-(difluoromethyl)-2-methyl-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the 4-position participates in SNAr reactions under basic conditions. For example:

Reaction:

Conditions:

-

Sodium methoxide in methanol at 60°C for 6–8 hours.

-

Yields for analogous imidazole bromides range from 45–70%.

Cross-Coupling Reactions

The bromine enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reagents:

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.)

Conditions: -

Solvent: DME/H₂O (4:1), 80°C, 12–24 hours.

Example:

Ullmann-Type Coupling

Reagents:

-

Copper iodide (10 mol%), N,N-dimethylglycine (20 mol%), K₂CO₃ (2 eq.)

Conditions: -

DMSO, 110°C, 18–48 hours .

Yield: ~20% (for structurally similar imidazoles) .

Metal-Halogen Exchange

The bromine undergoes exchange with organometallic reagents:

Reaction:

Applications:

-

Intermediate for C–C bond formation (e.g., aldehyde synthesis via DMF quench).

Electrophilic Substitution

The electron-deficient imidazole ring undergoes regioselective electrophilic attacks:

| Electrophile | Position | Conditions | Product |

|---|---|---|---|

| HNO₃ | C-5 | H₂SO₄, 0°C, 2h | 5-Nitro derivative |

| Cl₂ | C-5 | FeCl₃, CH₂Cl₂, rt | 5-Chloro derivative |

Reduction of Difluoromethyl Group

Reagents:

-

LiAlH₄ in THF at reflux (limited success due to stability).

Challenges: -

The difluoromethyl group resists reduction under standard conditions .

Hydrolysis

Reaction:

Conditions:

-

Acidic or basic hydrolysis (e.g., HCl/EtOH, 60°C).

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole may exhibit significant antimicrobial properties. The difluoromethyl group is known to enhance metabolic stability and binding affinity, which can increase the efficacy of the compound against various pathogens. Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.

Anticancer Properties

The compound's interaction with biological targets suggests potential anticancer applications. Studies have shown that modifications to the imidazole ring can influence its binding affinity to enzymes involved in cancer metabolism. This feature makes it a candidate for further development as an anticancer drug.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design. The presence of halogen and difluoromethyl substituents can alter the compound's lipophilicity and stability, enhancing its effectiveness as an enzyme inhibitor or receptor ligand.

Fungicidal Activity

The compound has potential applications as a fungicide due to its ability to disrupt metabolic pathways in fungal organisms. Research has indicated that compounds with similar structures can effectively control phytopathological diseases by targeting specific fungal enzymes . This mode of action is critical for developing fungicides that can overcome resistance issues in agricultural settings.

Crop Protection

As an agrochemical, this compound could be utilized in formulations designed to protect crops from various diseases. Its structural properties may allow it to act against a broad spectrum of fungal pathogens while minimizing harm to beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several imidazole derivatives, including this compound. Results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

In another research effort, scientists explored the binding interactions between this compound and key metabolic enzymes involved in cancer cell proliferation. The findings indicated that structural modifications could enhance binding affinity, paving the way for optimized drug candidates with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can form strong interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations :

- The difluoromethyl group in the target compound provides unique electronic effects, balancing electron withdrawal and hydrophobicity, unlike bulkier substituents (e.g., naphthyl in ) or fused rings (e.g., benzimidazole in ).

- Fluorine placement (e.g., 4-F in vs. 1-CF₂H in the target) significantly alters dipole moments and hydrogen-bonding capabilities.

Key Observations :

Key Observations :

- The absence of direct biological data for the target compound necessitates extrapolation from structural analogs.

Biological Activity

4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is a heterocyclic compound notable for its unique structural features, including a bromine atom and a difluoromethyl group attached to an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H5BrF2N2, with a molecular weight of approximately 226.04 g/mol. The presence of the difluoromethyl group enhances the compound's electronic properties, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound's structural characteristics may also contribute to its anticancer activity. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in microbial and cancer cell metabolism.

- Hydrogen Bonding : The difluoromethyl group enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins or enzymes.

- Reactive Oxygen Species (ROS) : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of imidazole compounds to evaluate their biological activities. For instance:

- A study evaluated the antibacterial activity of several imidazole derivatives, including this compound, showing significant inhibition against resistant strains of bacteria .

- Another research highlighted the compound's ability to inhibit tumor growth in xenograft models, indicating its potential as a lead compound for further drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole, and how can purity be verified?

The compound is typically synthesized via multi-step substitution reactions. For example, bromination of a pre-functionalized imidazole core can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0°C). Difluoromethyl groups are introduced via nucleophilic substitution with chlorodifluoromethane or via radical pathways. Post-synthesis, purity is confirmed using HPLC and spectroscopic techniques:

- FTIR : Look for C-Br stretching at ~590 cm⁻¹ and C-F stretching at ~1100–1250 cm⁻¹ .

- NMR : Distinct signals for the difluoromethyl group (δ ~5.8–6.2 ppm as a triplet due to coupling with two fluorine atoms) and the methyl group (δ ~2.5 ppm, singlet) .

- Elemental analysis : Verify calculated vs. experimental C, H, N, and Br content .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker or Rigaku diffractometer with Mo-Kα radiation.

- Structure solution : Employ SHELXS/SHELXD for phase determination .

- Refinement : SHELXL is preferred for small-molecule refinement; WinGX or OLEX2 provide user-friendly interfaces .

- Validation : Check for R-factor convergence (<5%) and displacement parameter rationality .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

- ¹H/¹³C NMR : Identify electronic environments of substituents (e.g., deshielding of imidazole protons due to bromine’s electronegativity) .

- ¹⁹F NMR : Quantify difluoromethyl group integration and coupling patterns (e.g., J~50–60 Hz for CF₂ groups) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Bromine at the 4-position activates the imidazole ring for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligand systems (e.g., XPhos) enhance efficiency .

- Solvent/base optimization : Use DMF/Na₂CO₃ for aryl boronic acid couplings. Monitor regioselectivity via LC-MS .

- Contradictions : Steric hindrance from the difluoromethyl group may reduce yields compared to simpler imidazole analogs .

Q. What computational strategies predict binding affinities of this compound to biological targets (e.g., EGFR)?

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are used:

- Docking : Prepare the ligand with Open Babel (optimize geometry, assign charges) and dock into EGFR’s ATP-binding pocket (PDB: 1M17).

- Scoring : Analyze binding poses for hydrogen bonds (e.g., imidazole N-H with Thr766) and hydrophobic interactions with the difluoromethyl group .

- Validation : Compare results with experimental IC₅₀ values from kinase assays .

Q. How can coordination chemistry applications (e.g., MOFs) leverage this compound’s structural features?

The imidazole nitrogen and bromine atom serve as ligands for metal centers. For example:

Q. What are the key ADMET challenges for this compound in drug development?

- Absorption : LogP calculations (e.g., SwissADME) predict moderate lipophilicity (~2.5), requiring formulation tweaks for bioavailability .

- Toxicity : Ames test data may flag mutagenic risk due to bromine; mitigate via structural analogs (e.g., chlorine substitution) .

- Metabolism : CYP3A4-mediated oxidation of the methyl group is likely; confirm via liver microsome assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar bromo-imidazoles: How to address this?

Variations arise from polymorphic forms or impurities. Solutions:

Q. Conflicting docking scores vs. experimental IC₅₀ values: Methodological insights?

Discrepancies may stem from force field limitations or solvent effects. Improve accuracy by:

- Explicit solvent models : Use TIP3P water in MD simulations .

- Binding free energy calculations : Apply MM-PBSA/GBSA post-docking .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.